Cas no 1891655-21-2 (1-(2-phenylphenyl)cyclohexylmethanamine)

1-(2-phenylphenyl)cyclohexylmethanamine structure
1891655-21-2 structure
Product name:1-(2-phenylphenyl)cyclohexylmethanamine
CAS No:1891655-21-2
MF:C19H23N
Molecular Weight:265.39262509346
CID:5830779
PubChem ID:117418136

1-(2-phenylphenyl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-phenylphenyl)cyclohexylmethanamine
    • 1891655-21-2
    • [1-(2-phenylphenyl)cyclohexyl]methanamine
    • EN300-1863175
    • インチ: 1S/C19H23N/c20-15-19(13-7-2-8-14-19)18-12-6-5-11-17(18)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15,20H2
    • InChIKey: DONLOOVGTRCSSN-UHFFFAOYSA-N
    • SMILES: NCC1(C2=CC=CC=C2C2C=CC=CC=2)CCCCC1

計算された属性

  • 精确分子量: 265.183049738g/mol
  • 同位素质量: 265.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 26Ų

1-(2-phenylphenyl)cyclohexylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1863175-5.0g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
5g
$2650.0 2023-06-03
Enamine
EN300-1863175-0.25g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
0.25g
$840.0 2023-09-18
Enamine
EN300-1863175-0.05g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
0.05g
$768.0 2023-09-18
Enamine
EN300-1863175-1.0g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
1g
$914.0 2023-06-03
Enamine
EN300-1863175-2.5g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
2.5g
$1791.0 2023-09-18
Enamine
EN300-1863175-10g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
10g
$3929.0 2023-09-18
Enamine
EN300-1863175-1g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
1g
$914.0 2023-09-18
Enamine
EN300-1863175-0.5g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
0.5g
$877.0 2023-09-18
Enamine
EN300-1863175-0.1g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
0.1g
$804.0 2023-09-18
Enamine
EN300-1863175-10.0g
[1-(2-phenylphenyl)cyclohexyl]methanamine
1891655-21-2
10g
$3929.0 2023-06-03

1-(2-phenylphenyl)cyclohexylmethanamine 関連文献

1-(2-phenylphenyl)cyclohexylmethanamineに関する追加情報

Recent Advances in the Study of 1-(2-phenylphenyl)cyclohexylmethanamine (CAS: 1891655-21-2)

The compound 1-(2-phenylphenyl)cyclohexylmethanamine (CAS: 1891655-21-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexylmethanamine core and biphenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of synthetic routes for 1-(2-phenylphenyl)cyclohexylmethanamine. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method that improves both efficiency and scalability. The researchers employed a palladium-catalyzed cross-coupling reaction to construct the biphenyl moiety, followed by a reductive amination step to introduce the cyclohexylmethanamine group. This method not only reduces production costs but also minimizes the formation of unwanted byproducts, enhancing the compound's purity and suitability for pharmaceutical development.

Pharmacological investigations have revealed that 1-(2-phenylphenyl)cyclohexylmethanamine exhibits notable activity as a modulator of the sigma-1 receptor, a protein implicated in various neurological and psychiatric disorders. In vitro and in vivo studies conducted by a team at the University of California, San Francisco, demonstrated that the compound has a high binding affinity for the sigma-1 receptor, with an IC50 value in the nanomolar range. This finding suggests potential applications in treating conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's.

Further research has explored the compound's pharmacokinetic profile. A recent preclinical study highlighted its favorable bioavailability and metabolic stability, with a half-life of approximately 8 hours in rodent models. The study also noted that 1-(2-phenylphenyl)cyclohexylmethanamine crosses the blood-brain barrier efficiently, a critical factor for its potential use in central nervous system (CNS) disorders. These properties position it as a promising candidate for further drug development.

Despite these advancements, challenges remain. For instance, the exact molecular interactions between 1-(2-phenylphenyl)cyclohexylmethanamine and the sigma-1 receptor are not yet fully understood. Computational modeling and X-ray crystallography studies are underway to elucidate these interactions, which could inform the design of more potent and selective derivatives. Additionally, long-term toxicity studies are needed to assess the compound's safety profile before clinical trials can commence.

In conclusion, 1-(2-phenylphenyl)cyclohexylmethanamine (CAS: 1891655-21-2) represents a promising avenue for therapeutic development, particularly in the realm of neurological and psychiatric disorders. Its unique chemical structure, combined with its pharmacological properties, makes it a compelling subject for ongoing research. Future studies should focus on refining its synthesis, elucidating its mechanism of action, and evaluating its clinical potential.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.